molecular formula C28H23ClF3N7O B1258797 Nilotinib hydrochloride CAS No. 923288-95-3

Nilotinib hydrochloride

Cat. No. B1258797
Key on ui cas rn: 923288-95-3
M. Wt: 566.0 g/mol
InChI Key: VTGGYCCJUPYZSX-UHFFFAOYSA-N
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Patent
US08937082B2

Procedure details

Nilotinib base form A (0.2 g, 0.38 mmol) was added to a 25 mL vial and the open vial was placed in a plastic sealed flask which contained 10 ml of HCl (12.04% in abs. ethanol) and this assembly was maintained at room temperature for 120 hours. The resulting solid was dried in a vacuum oven at 90° C. overnight to yield form T29.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([C:21]([NH:23][C:24]2[CH:25]=[C:26]([C:36]([F:39])([F:38])[F:37])[CH:27]=[C:28]([N:30]3[CH:34]=[N:33][C:32]([CH3:35])=[CH:31]3)[CH:29]=2)=[O:22])=[CH:6][C:7]=1[NH:8][C:9]1[N:10]=[CH:11][CH:12]=[C:13]([C:15]2[CH:16]=[CH:17][CH:18]=[N:19][CH:20]=2)[N:14]=1.[ClH:40]>>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([C:21]([NH:23][C:24]2[CH:29]=[C:28]([N:30]3[CH:34]=[N:33][C:32]([CH3:35])=[CH:31]3)[CH:27]=[C:26]([C:36]([F:37])([F:39])[F:38])[CH:25]=2)=[O:22])=[CH:6][C:7]=1[NH:8][C:9]1[N:14]=[C:13]([C:15]2[CH:16]=[CH:17][CH:18]=[N:19][CH:20]=2)[CH:12]=[CH:11][N:10]=1.[ClH:40] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=CC1NC=2N=CC=C(N2)C=3C=CC=NC3)C(=O)NC=4C=C(C=C(C4)N5C=C(N=C5)C)C(F)(F)F
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the open vial was placed in a plastic sealed flask
CUSTOM
Type
CUSTOM
Details
The resulting solid was dried in a vacuum oven at 90° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to yield form T29

Outcomes

Product
Name
Type
Smiles
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)N3C=C(N=C3)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CC=C5.Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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